molecular formula C12H15F6N3O4 B2483374 4,5,6,7-tetrahydro-1h-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) CAS No. 2138180-71-7

4,5,6,7-tetrahydro-1h-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid)

Cat. No.: B2483374
CAS No.: 2138180-71-7
M. Wt: 379.259
InChI Key: PJKOKIRPISFRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 2138180-71-7) is a benzimidazole derivative with a partially hydrogenated bicyclic core (4,5,6,7-tetrahydro-1H-1,3-benzodiazole) and a methanamine group at the 2-position. It is stabilized as a bis(trifluoroacetic acid) (TFA) salt, with the molecular formula C₁₂H₁₅F₆N₃O₄ and a molecular weight of 379.26 g/mol .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2C2HF3O2/c9-5-8-10-6-3-1-2-4-7(6)11-8;2*3-2(4,5)1(6)7/h1-5,9H2,(H,10,11);2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKOKIRPISFRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F6N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) typically involves the reaction of 4,5,6,7-tetrahydro-1H-1,3-benzodiazole with methanamine in the presence of trifluoroacetic acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity. The final product is often purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents/Counterions Key Properties/Notes
Target Compound: 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(TFA) C₁₂H₁₅F₆N₃O₄ 379.26 Partially hydrogenated benzodiazole Methanamine; bis-TFA salt Enhanced solubility due to TFA; powdered form
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline hydrochloride C₁₀H₁₇Cl₂N₃O 266.17 Dihydro-isoquinoline Diethoxy benzyl; HCl salt Lower molecular weight; Cl⁻ counterion
[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid C₁₀H₇F₃N₂O₂ 244.16 Benzimidazole Trifluoromethyl; acetic acid Fully aromatic; higher lipophilicity
3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol C₁₁H₁₁F₃N₂O 244.21 Benzimidazole Trifluoromethyl; propanol Polar hydroxyl group; no salt form
2-(4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride Not fully specified Not specified Benzotriazole (tri-N ring) Acetic acid; HCl salt Triazole core; higher hydrogen-bond potential
Difluoro-substituted tetrahydrobenzodiazol-2-amine + TFA C₈H₈BrNO₃ (possible typo) Not specified Tetrahydrobenzodiazole Difluoro; TFA salt Increased lipophilicity from fluorine

Key Comparative Insights

Core Heterocycle Differences: The target compound’s partially hydrogenated benzodiazole core contrasts with fully aromatic benzimidazoles (e.g., [2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid), which exhibit stronger π-π interactions but lower solubility .

Substituent Effects :

  • Trifluoromethyl groups (e.g., ) increase lipophilicity and metabolic stability compared to the target compound’s methanamine group .
  • Fluorination : The target’s bis-TFA salt improves solubility in polar solvents, whereas difluoro-substituted analogs () may prioritize membrane permeability .

Counterion Impact :

  • TFA salts (target compound, ) are more volatile and acidic than HCl salts (), affecting crystallization and storage conditions .

Molecular Weight and Applications :

  • Lower molecular weight compounds (e.g., , ~244 g/mol) are more likely to cross biological barriers, while the target compound’s higher weight (379 g/mol) may limit bioavailability without formulation optimization .

Research Implications

  • Pharmacology: The target compound’s hydrogenated core and TFA salt may favor aqueous solubility for intravenous formulations, whereas fluorinated analogs () could target hydrophobic enzyme pockets .
  • Materials Science : Benzotriazole derivatives () are candidates for UV stabilizers or corrosion inhibitors due to their robust heterocyclic structure .

Biological Activity

4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and antiproliferative effects, as well as its mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H15F6N3O2
  • Molecular Weight : 293.25 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzodiazole derivatives. For instance, compounds similar to 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine have shown significant activity against various bacterial strains.

A comparative analysis indicated that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 62.5 µg/mL to 125 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus . The structural modifications in these compounds can enhance their binding affinity to bacterial targets.

Antiproliferative Effects

In vitro studies have demonstrated that benzodiazole derivatives possess antiproliferative effects against cancer cell lines. For example, a related compound showed IC50 values of 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 cells . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Study 1: Antibacterial Efficacy

A study conducted on a series of benzodiazole derivatives assessed their antibacterial efficacy against multi-drug resistant strains. The results indicated that the presence of trifluoroacetic acid moieties significantly enhanced the antibacterial activity against MRSA strains .

CompoundMIC (µg/mL)Target Organism
Benzodiazole Derivative A62.5E. coli
Benzodiazole Derivative B78.12S. aureus
Benzodiazole Derivative C125MRSA

Study 2: Anticancer Properties

Another investigation explored the anticancer potential of various benzodiazole derivatives. The study revealed that compounds with specific substitutions at the benzodiazole ring exhibited enhanced cytotoxicity against cancer cell lines.

CompoundIC50 (µg/mL)Cell Line
Compound X226HeLa
Compound Y242.52A549

The biological activity of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) is believed to involve several mechanisms:

  • Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis.
  • Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : The compound may cause G1/S phase arrest in cancer cells, inhibiting their proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.